molecular formula C8H8N2O2 B14235795 Prop-2-en-1-yl 2,3-dicyanopropanoate CAS No. 477776-31-1

Prop-2-en-1-yl 2,3-dicyanopropanoate

Cat. No.: B14235795
CAS No.: 477776-31-1
M. Wt: 164.16 g/mol
InChI Key: MWMVLJVWEPBNAP-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,3-dicyanopropanoate is an organic compound with a unique structure that includes both an alkene and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,3-dicyanopropanoate typically involves the reaction of allyl alcohol with malononitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an azeotropic solvent such as benzene to remove water formed during the reaction . The addition of an esterification catalyst like cerium sulfate can enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and solvents, along with precise temperature control, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2,3-dicyanopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The alkene group can participate in electrophilic addition reactions, while the nitrile groups can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., Br₂) or acids (e.g., HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Prop-2-en-1-yl 2,3-dicyanopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Prop-2-en-1-yl 2,3-dicyanopropanoate exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The alkene group can undergo reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2,3-dicyanopropanoate is unique due to the presence of both alkene and nitrile functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

477776-31-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

prop-2-enyl 2,3-dicyanopropanoate

InChI

InChI=1S/C8H8N2O2/c1-2-5-12-8(11)7(6-10)3-4-9/h2,7H,1,3,5H2

InChI Key

MWMVLJVWEPBNAP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C(CC#N)C#N

Origin of Product

United States

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